molecular formula C11H12BrN3O B3027807 6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1393330-66-9

6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3027807
CAS No.: 1393330-66-9
M. Wt: 282.14
InChI Key: WAYWTOVREFZLGG-UHFFFAOYSA-N
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Description

6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C11H12BrN3O. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate hydrazones using oxidative agents such as N-Chlorosuccinimide (NCS) under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar oxidative cyclization techniques. The process is scaled up by optimizing reaction parameters such as temperature, solvent, and concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include N-Chlorosuccinimide (NCS) for oxidative cyclization, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of the oxan-4-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYWTOVREFZLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C3N2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158690
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-66-9
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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